molecular formula C11H15NO3 B1591499 2,6-Dimethyl-D-tyrosine CAS No. 136771-16-9

2,6-Dimethyl-D-tyrosine

Cat. No. B1591499
M. Wt: 209.24 g/mol
InChI Key: LSNDLIKCFHLFKO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • 2,6-Dimethyl-D-tyrosine (Dmt) is an unnatural amino acid.

  • It has a versatile heterocyclic structure and is used in the synthesis of various pharmaceutical substances, including anticancer medications.





  • Synthesis Analysis



    • Synthesis methods vary, but racemic 2,6-dimethyl-tyrosine can be converted to its ester form.

    • Dynamic kinetic resolution yields a compound salt of 2,6-dimethyl-L-tyrosine ester.

    • Deprotection leads to the target product, 2,6-dimethyl-L-tyrosine.





  • Molecular Structure Analysis



    • Molecular formula: C₁₁H₁₅NO₃

    • Average mass: 209.242 Da

    • Monoisotopic mass: 209.105194 Da





  • Chemical Reactions Analysis



    • Dmt interacts with proteins and lipids, affecting drug diffusion coefficients.

    • It can be used as a chiral center in polypeptide compounds.





  • Physical And Chemical Properties Analysis



    • Density: 1.2±0.1 g/cm³

    • Boiling Point: 412.8±45.0 °C

    • Polar Surface Area: 84 Ų

    • Toxicity: Dmt readily penetrates the skin and may carry other dissolved chemicals into the body.




  • Scientific Research Applications

    • Synthesis and Use in Opioid Peptidomimetics : Dmt is used in the development of synthetic opioid ligands. It has been found that opioids featuring Dmt at the N-terminus often display superior potency at one or more of the opioid receptor types. The synthesis process of Boc-2',6'-dimethyl-l-tyrosine (3a) utilizing microwave-assisted Negishi coupling is highlighted for its efficiency in creating these compounds (Bender et al., 2015).

    • Structure-Activity Relationship in Opioid Derivatives : Research indicates that Dmt enhances receptor affinity, functional bioactivity, and in vivo analgesia of opioid peptides. The study explores a series of compounds with Dmt and evaluates their affinity and agonism at the mu-opioid receptor, providing insights into its direct influence on opioid parameters (Fujita et al., 2005).

    • Constrained Tyrosine Analogues : A series of tyrosine analogues, including 2',6'-dimethyl-β-methyl-tyrosines, were investigated for their restricted rotations about their Cβ-Cγ bonds. The study discusses the potential use of these analogues in understanding peptide-receptor interactions and protein functions (Jiao et al., 1993).

    • Pharmacological Characterization in Opioid Peptides : The interchange of amino acids like Dmt, 2',6'-difluoro-L-tyrosine (Dft), and tyrosine in opioid peptides was evaluated. The study found that Dmt/Tyr(Dft) replacement leads to changes in activity depending on the specific opioid peptide, with some analogues showing selective delta agonism or antagonism (Balboni et al., 2010).

    • Antioxidant Mechanism in Tyrosine Oxidation : A study on the oxidation of tyrosine revealed that one of its oxidation products, DOPA, exhibits antioxidant actions by preventing tyrosine dimerization. This suggests a control mechanism in tyrosine oxidation under high oxidative stress conditions (Recky et al., 2021).

    Safety And Hazards



    • Dmt can cause skin irritation.

    • Proper handling and protective measures are essential.




  • Future Directions



    • Investigate Dmt’s role in drug development and explore its applications in peptide-based therapies.




    Please note that this analysis is based on available data, and further research is warranted. 🌟


    properties

    IUPAC Name

    (2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LSNDLIKCFHLFKO-SNVBAGLBSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC(=C1CC(C(=O)O)N)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=CC(=CC(=C1C[C@H](C(=O)O)N)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H15NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90555897
    Record name 2,6-Dimethyl-D-tyrosine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90555897
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    209.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,6-Dimethyl-D-tyrosine

    CAS RN

    136771-16-9
    Record name 2,6-Dimethyl-D-tyrosine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90555897
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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